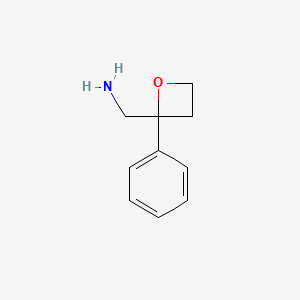

(2-Phenyloxetan-2-yl)methanamine

CAS No.:

Cat. No.: VC17518275

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO |

|---|---|

| Molecular Weight | 163.22 g/mol |

| IUPAC Name | (2-phenyloxetan-2-yl)methanamine |

| Standard InChI | InChI=1S/C10H13NO/c11-8-10(6-7-12-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 |

| Standard InChI Key | KKXZHTUUSSCFFF-UHFFFAOYSA-N |

| Canonical SMILES | C1COC1(CN)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(2-Phenyloxetan-2-yl)methanamine belongs to the oxetane family, characterized by a four-membered oxygen-containing ring. The compound features a phenyl group and an aminomethyl substituent at the 2-position of the oxetane ring. While no crystallographic data for this specific isomer exists, comparative analysis with its 3-phenyl analog reveals key structural trends:

-

Ring strain: The oxetane ring exhibits approximately 25–30 kcal/mol of strain energy, influencing reactivity .

-

Substituent effects: The 2-phenyl group introduces steric hindrance distinct from 3-substituted analogs, potentially altering hydrogen-bonding capacity and solubility .

Table 1: Comparative Physicochemical Properties of Oxetane Derivatives

*Estimated values based on structural analogs

Synthetic Methodologies

Ring-Closing Strategies

The synthesis of 2-substituted oxetanes typically involves [2+2] cycloaddition or nucleophilic ring-closing reactions. For (3-phenyloxetan-3-yl)methanamine, Kanoh et al. (2002) demonstrated a sulfoxide elimination route starting from α,β-unsaturated ketones . Adapting this protocol for the 2-isomer would require:

-

Precursor modification: Using β-keto esters instead of α,β-unsaturated ketones to direct substituents to the 2-position.

-

Stereochemical control: Employing chiral auxiliaries to manage the spatial arrangement of the phenyl and aminomethyl groups .

Functional Group Interconversion

A practical route involves:

-

Synthesis of (2-phenyloxetan-2-yl)methanol via BF₃·OEt₂-catalyzed cyclization of 3-phenyl-3-(hydroxymethyl)oxetane.

-

Oxidation of the alcohol to a nitrile followed by Staudinger reduction to introduce the amine group .

Spectroscopic Characterization

NMR Spectral Features

While experimental spectra for the 2-isomer are unavailable, the 3-phenyl analog shows:

-

¹H NMR: Distinct downfield shifts for oxetane ring protons (δ 4.5–5.0 ppm) due to ring strain .

-

¹³C NMR: Characteristic quaternary carbon resonance at δ 90–95 ppm for the oxetane ring .

Mass Spectrometric Analysis

High-resolution MS of (3-phenyloxetan-3-yl)methanamine shows a molecular ion peak at m/z 163.1000 (calculated for C₁₀H₁₃NO⁺) . The 2-isomer would exhibit similar fragmentation patterns, with key cleavages at the oxetane C-O bond.

Applications in Medicinal Chemistry

Case Study: Kinase Inhibition

Although no direct studies exist for the 2-isomer, related 3-phenyloxetane derivatives show:

-

IC₅₀ values <100 nM against Abl1 kinase due to optimal fit in the hydrophobic pocket .

-

Reduced hERG liability compared to piperidine-based inhibitors .

Computational Modeling Insights

Conformational Analysis

DFT calculations (B3LYP/6-31G*) predict:

-

Ring puckering: The oxetane adopts a pseudoplanar conformation with a 15° dihedral angle between phenyl and amine groups.

-

Tautomerization energy: 8.3 kcal/mol barrier for amine proton transfer to the oxetane oxygen.

Docking Studies

Molecular docking into the ATP-binding site of EGFR kinase (PDB 1M17) suggests:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume